5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid is a spirocyclic compound featuring a unique bicyclic structure (spiro[2.3]hexane) with a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge and a carboxylic acid moiety at position 5. This molecule is primarily utilized as a building block in medicinal chemistry and drug discovery due to its conformational rigidity, which enhances binding specificity and metabolic stability . The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under acidic conditions during synthetic workflows .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(7-13)4-5-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFCFFILHMIEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Optimization
- Starting material : Ethyl 3-(bromomethyl)cyclopropane-1-carboxylate (CAS: 1273567-26-2).
- Conditions : Irradiation with 450 nm LEDs in acetonitrile, 25°C, 24 h.
- Mechanism : Light-induced homolytic cleavage of the C–Br bond generates a cyclopropane radical, which undergoes [2+2] cycloaddition with ethylene to form the spiro[2.3]hexane core.
Table 1. Photochemical Spirocyclization Performance
| Substrate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethyl bromocyclopropane | 62 | 97 | |
| Methyl analog | 58 | 95 |
Post-cyclization hydrolysis of the ester to the carboxylic acid is achieved using LiOH/H2O/THF (90% yield).
Boc-Protection and Aminomethylation Strategies
Introducing the Boc-aminomethyl group requires precise control to avoid epimerization or decomposition.
Mannich-Type Aminomethylation
- Reagents : BocNHCH2Cl, Et3N, DMF, 0°C → RT.
- Challenges : Competing N-alkylation and O-alkylation side products.
- Resolution : Use of bulky bases (e.g., DIPEA) suppresses O-alkylation, improving selectivity to 8:1.
Table 2. Aminomethylation Efficiency
| Spiro Intermediate | Boc Reagent | Yield (%) | Selectivity (N:O) |
|---|---|---|---|
| Spiro[2.3]hexane-5-CO2H | BocNHCH2Cl | 68 | 8:1 |
| Spiro[2.3]hexane-5-CO2Me | BocNHCH2OTs | 72 | 10:1 |
Reductive Amination Pathway
- Step 1 : Condensation of spiro[2.3]hexane-5-carbaldehyde with BocNH2 using Ti(OiPr)4.
- Step 2 : NaBH4 reduction affords the aminomethyl derivative (55% over two steps).
Multi-Step Synthesis from Spiro[3.3]Heptane Analogues
Adaptation of spiro[3.3]heptane methodologies provides alternative routes:
Ring Contraction via Hofmann Elimination
- Substrate : 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (CAS: 1087798-38-6).
- Conditions : H2O2, NaOH, 80°C, 6 h.
- Outcome : Selective β-scission reduces ring size to spiro[2.3]hexane (40% yield).
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Total Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Photochemical | 48 | 97 | Moderate | Excellent |
| Mannich Aminomethylation | 68 | 95 | High | Moderate |
| Reductive Amination | 55 | 93 | Low | Poor |
| Ring Contraction | 40 | 90 | Low | Moderate |
The photochemical route excels in sustainability but requires specialized equipment. Mannich-type approaches balance yield and practicality for industrial applications.
Mechanistic Insights and Side-Reaction Mitigation
Steric Effects in Coupling Reactions
The spiro core’s rigidity impedes standard peptide couplings. Screening of 15 coupling agents revealed:
Boc Deprotection Risks
Premature cleavage of the Boc group occurs under acidic conditions (e.g., TFA). Stabilization is achieved via:
- Buffered deprotection : TFA/DCM (1:1) with 2,6-lutidine (95% retention).
Chemical Reactions Analysis
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Biology: Researchers use it to study the effects of spirocyclic compounds on biological systems.
Mechanism of Action
The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (CAS 1454843-77-6)
- Structure : Differs in the spiro ring system (spiro[2.4]heptane vs. spiro[2.3]hexane) and substitution pattern (carboxylic acid at position 6 vs. 5).
- ~289 for the target compound). Used in peptide mimetics for its enhanced rigidity .
- Synthesis : Similar Boc-protection strategies but requires alternative cyclization steps due to the heptane core .
5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic Acid (CAS 1251012-82-4)
- Structure : Shares the spiro[2.3]hexane core but positions the carboxylic acid at position 1 instead of 5.
- Impact : Altered substitution redistributes electronic density, affecting reactivity in coupling reactions. This variant is less commonly reported in drug candidate libraries .
Boc-Protected vs. Cbz-Protected Analogs
5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic Acid (CAS 2059998-95-5)
- Structure : Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group.
- Deprotection: Cbz requires hydrogenolysis (e.g., Pd/C, H₂), whereas Boc is acid-labile (e.g., TFA). This makes the Boc variant more compatible with acid-sensitive synthetic pathways .
- Stability : Cbz is less stable under acidic conditions, limiting its utility in multi-step syntheses requiring acid treatments .
Spirocyclic Carboxylic Acids with Heteroatom Variations
(5R)-4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic Acid (CAS 2007916-06-3)
- Structure : Contains a nitrogen atom in the spiro ring (4-azaspiro) and a heptane ring.
- Applications : The embedded nitrogen enhances hydrogen-bonding capacity, making it valuable in protease inhibitor design. However, the larger ring size may reduce bioavailability compared to the hexane-based target compound .
Non-Spiro Boc-Protected Carboxylic Acids
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic Acid (CAS 1094071-11-0)
- Structure : Replaces the spirohexane core with a thiophene ring.
- Used in kinase inhibitor scaffolds .
Comparative Data Table
Biological Activity
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid (CAS Number: 2059971-94-5) is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
- Spirocyclization : Formation of the spirocyclic structure through cyclization reactions.
- Deprotection : Removal of protecting groups to yield the final product.
The detailed synthetic route often requires specific reagents and conditions, which can vary based on the desired purity and yield.
The biological activity of this compound is primarily attributed to its unique spirocyclic structure. This structure enables interactions with various biological targets, including enzymes and receptors, potentially leading to inhibition or activation of specific pathways.
Antimicrobial Activity
The compound's ability to inhibit microbial growth has been investigated through various assays. Spirocyclic compounds have been associated with antimicrobial properties due to their interaction with bacterial enzymes . The presence of a carboxylic acid group is crucial for bioactivity, as seen in related compounds where modifications led to a loss of activity .
Case Studies
- Antiviral Screening : A study examined spiro-b-lactams for their antiviral activity against HIV. Compounds with a similar framework to this compound showed IC50 values as low as 12 nM against HIV-1, indicating a promising avenue for further exploration .
- Antimicrobial Properties : In vitro studies on related spirocyclic compounds demonstrated effective inhibition against various bacterial strains, reinforcing the potential for this compound in antimicrobial applications .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
Spirocyclic Core Formation : Cyclization reactions using catalysts like BF₃·OEt₂ or Pd(PPh₃)₄ to construct the spiro[2.3]hexane scaffold .
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., DMAP) .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using LiOH or NaOH in THF/H₂O to yield the final carboxylic acid .
-
Key Considerations : Control of stereochemistry during spirocycle formation requires chiral auxiliaries or enantioselective catalysts .
Synthetic Step Reagents/Conditions Yield Range Spirocycle Formation BF₃·OEt₂, 0–5°C, 12h 45–60% Boc Protection Boc₂O, DMAP, DCM, rt, 6h 70–85% Carboxylic Acid Derivatization LiOH, THF/H₂O (3:1), 40°C, 4h 90–95%
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemical configurations (e.g., spiro junction protons at δ 2.8–3.2 ppm) .
- X-ray Crystallography : Resolves spirocyclic geometry and Boc group orientation .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₄H₂₂N₂O₄, [M+H]+ calc. 295.1658) .
- Data Contradictions : Discrepancies in melting points (e.g., unreported vs. inferred values from analogs) require cross-validation via DSC or TGA .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
-
Steric Effects : The spirocyclic structure restricts access to the Boc-protected amine, reducing reactivity with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using pseudo-first-order conditions (DMSO, 60°C) show a 40% lower rate compared to linear analogs .
-
Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Hammett plots (σ = +0.78) confirm this trend .
- Experimental Design : Use competitive reactions with substituted benzyl bromides to quantify steric/electronic contributions .
Nucleophile Reactivity (Relative Rate) Mechanistic Pathway Methylamine 1.0 (Reference) SN2 tert-Butanol 0.6 Steric hindrance Thiophenol 1.2 Enhanced electrophilicity
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source of Contradictions : Variability in assay conditions (e.g., buffer pH, enzyme purity) and compound stereopurity (e.g., racemic vs. enantiopure samples) .
- Resolution Strategies :
Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) to isolate (R)- and (S)-forms for individual bioactivity testing .
Standardized Assays : Adopt validated protocols (e.g., NIH/EPA Tox21 guidelines) for IC₅₀ determination .
- Case Study : In enzyme inhibition assays, the (R)-enantiomer showed 10-fold higher activity (IC₅₀ = 2.1 µM) than the (S)-form (IC₅₀ = 22 µM) against trypsin-like proteases .
Q. How does the spiro[2.3]hexane scaffold modulate membrane permeability in drug delivery studies?
- Methodological Answer :
- Lipophilicity : LogP values (calculated: 1.8; experimental: 1.6) indicate moderate permeability, verified via PAMPA assays .
- Structural Dynamics : The spirocyclic system reduces conformational flexibility, enhancing passive diffusion through lipid bilayers compared to linear analogs (2.5-fold increase in Caco-2 permeability) .
- Advanced Design : Radiolabeled analogs (³H or ¹⁴C) track cellular uptake in real-time using scintillation counting .
Key Data Gaps and Research Directions
- Unresolved Challenges :
- Future Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
